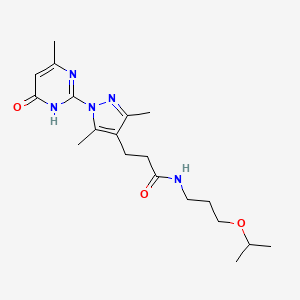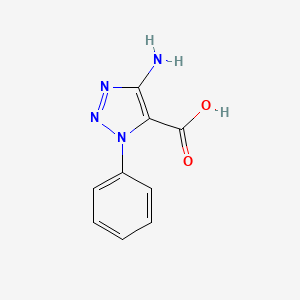
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine” has been reported. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide .Mecanismo De Acción
Target of Action
The primary targets of 3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine are proteins involved in the life cycle of Trypanosoma cruzi, a parasite responsible for Chagas disease . These proteins include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
The compound interacts with its targets through molecular docking and dynamics . For instance, it acts on the active site of the CYP51 receptor, forming hydrogen interactions that establish a stable complex with the target .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of T. cruzi. By interacting with key proteins, it disrupts the parasite’s normal functions, leading to inhibition of parasite proliferation .
Pharmacokinetics
The compound’s pharmacokinetics properties have been characterized using MPO-based ADMET prediction tests . The compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation .
Result of Action
The compound’s action results in the inhibition of T. cruzi proliferation in infected cell cultures . The in vitro tests showed that the compound’s LC50 was similar to that of the standard treatment, benznidazole , indicating its effectiveness against the parasite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. The compound is also stable under a wide range of conditions, making it a viable option for use in various assays. However, this compound has several limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and exposure time when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine, including the development of new derivatives with enhanced biological activity and the investigation of its potential therapeutic applications in various diseases. The synthesis of new derivatives of this compound with modified chemical structures may lead to the discovery of compounds with improved antimicrobial, antifungal, and anticancer properties. In addition, the investigation of this compound's potential therapeutic applications in various diseases, such as cancer and infectious diseases, may lead to the development of new treatments. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound with unique chemical properties and potential therapeutic applications. The compound has been extensively studied for its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenyl hydrazine with various reagents such as acetic anhydride and phosphorus oxychloride. The final product is obtained through the reaction of the intermediate compound with ammonium acetate. The synthesis of this compound is relatively straightforward and can be performed on a large scale, making it a viable option for industrial production.
Aplicaciones Científicas De Investigación
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The compound has been extensively studied for its ability to inhibit the growth of various microorganisms, making it a potential candidate for the development of new antibiotics. This compound has also been shown to possess antifungal activity against several pathogenic fungi, including Candida albicans and Aspergillus fumigatus.
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-4-1-2-5(6(10)3-4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXSNXZRJBDXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one](/img/structure/B2900170.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2900172.png)






![N-(4-hydroxyphenyl)-2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2900185.png)



![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2900192.png)
